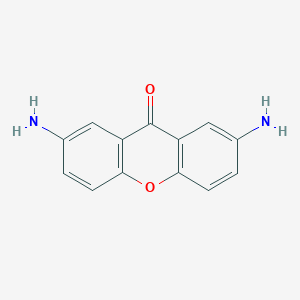![molecular formula C14H22ClNO2 B5177429 2-[2-(4-chlorophenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5177429.png)
2-[2-(4-chlorophenoxy)ethoxy]-N,N-diethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-chlorophenoxy)ethoxy]-N,N-diethylethanamine is an organic compound that belongs to the class of phenoxyethanolamines. This compound is characterized by the presence of a chlorophenoxy group and an ethoxy group attached to an ethanamine backbone. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chlorophenoxy)ethoxy]-N,N-diethylethanamine typically involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with diethylamine in the presence of a suitable catalyst to yield the final product. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide
Solvent: Common solvents include ethanol or methanol
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and product purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(4-chlorophenoxy)ethoxy]-N,N-diethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium hydroxide in aqueous or alcoholic medium
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes
Reduction: Formation of corresponding alcohols or amines
Substitution: Formation of substituted phenoxyethanolamines
Applications De Recherche Scientifique
2-[2-(4-chlorophenoxy)ethoxy]-N,N-diethylethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the formulation of various industrial products, including surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 2-[2-(4-chlorophenoxy)ethoxy]-N,N-diethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(3-chlorophenoxy)ethoxy]-N,N-diethylethanamine
- 2-[2-(2-chloro-4-methylphenoxy)ethoxy]-N,N-diethylethanamine
- 2-(4-chlorophenoxy)-N,N-diethylethanamine
Uniqueness
2-[2-(4-chlorophenoxy)ethoxy]-N,N-diethylethanamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
2-[2-(4-chlorophenoxy)ethoxy]-N,N-diethylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO2/c1-3-16(4-2)9-10-17-11-12-18-14-7-5-13(15)6-8-14/h5-8H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNWFHPIFZKBKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
METHANONE](/img/structure/B5177349.png)
![2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(4-NITROPHENYL)ETHAN-1-ONE](/img/structure/B5177356.png)
![2-[(3-fluorophenoxy)methyl]-N-[(1R)-1-(4-methoxyphenyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5177357.png)
![Butyl 4-{[(3,5-dimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B5177361.png)
![N-(3-fluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine](/img/structure/B5177366.png)
![4-[2-(4-benzyl-1-piperazinyl)propyl]-2-methoxyphenol](/img/structure/B5177391.png)

![3-allyl-7-tert-butyl-2-(ethylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5177402.png)

![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[2-(1-piperidinyl)ethyl]amine](/img/structure/B5177419.png)
![2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B5177426.png)

![2-[(3-bromobenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5177438.png)
![Propyl 4-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B5177446.png)
